molecular formula C20H25N5 B14022336 N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14022336
M. Wt: 335.4 g/mol
InChI Key: UMWNXPTXDOVDFE-YJBOKZPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3R,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as Compound A) is a pivotal intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis and other autoimmune disorders . Its structure features:

  • A 7H-pyrrolo[2,3-d]pyrimidine core.
  • A stereospecific (3R,4S)-configured piperidine ring with a 4-methyl and 1-benzyl substituent.
  • An N-methyl group on the pyrrolopyrimidine amine.

Compound A has demonstrated in vitro anticancer activity against human skin cancer cell lines (A431, SK23, HME1), with IC₅₀ values ranging from 2.5–5.0 µM . Its synthesis involves debenzylation of a tosylated precursor under hydrogenation conditions, achieving yields >90% in optimized protocols .

Properties

Molecular Formula

C20H25N5

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(3R,4S)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18-/m0/s1

InChI Key

UMWNXPTXDOVDFE-YJBOKZPZSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Intermediate

  • Starting from 1-benzyl-3-methylamino-4-methyl-pyridinium bromide, reduction is achieved using sodium borohydride in ethanol at temperatures below 30°C over 16 hours.
  • The reaction mixture is acidified with hydrochloric acid, concentrated, and extracted with dichloromethane to isolate the crude product.
  • Crystallization from ethanol and HCl yields the (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine with about 70% yield and high stereochemical purity.
Step Reagents/Conditions Outcome
Reduction Sodium borohydride, ethanol, <30°C, 16 h Piperidine intermediate formed
Acidification 2M HCl in ethanol, precipitation Crystalline hydrochloride salt

Coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • The piperidine intermediate is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable base such as potassium carbonate or triethylamine.
  • Solvents employed include polar aprotic solvents like dimethylformamide or ethers such as tetrahydrofuran.
  • Reaction temperatures range from room temperature to reflux (60-120°C) depending on solvent and scale, typically for 1 to 6 hours.
  • This step forms the N-methyl-N-(1-benzyl-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate.

Debenzylation (Removal of Benzyl Protecting Group)

  • The benzyl group on the piperidine nitrogen is removed via catalytic hydrogenation using palladium hydroxide on carbon (Pearlman’s catalyst) under hydrogen atmosphere (50 psi) at room temperature for 48 hours.
  • Alternative debenzylation agents include Pd/C, Pd(OH)2/C, Raney Nickel, or palladium acetate, often in ethanol or other alcohol solvents.
  • This step yields the free amine N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Debenzylation Conditions Catalyst Solvent Temperature Time Yield
Catalytic hydrogenation Pd(OH)2/C (20%), 50 psi H2 Ethanol 20-25°C 48 hrs ~90%

Resolution of Stereoisomers

  • The racemic mixture of (1-benzyl-4-methylpiperidin-3-yl)-methylamine is resolved using chiral acids such as di-p-toluoyl-L-tartaric acid or mandelic acid to isolate the (3R,4S) isomer.
  • This resolution step is critical for obtaining the desired stereochemistry for biological activity.

Final Functionalization

  • The free amine compound is reacted with 2-cyanoacetyl derivatives in the presence of a suitable base (e.g., sodium hydroxide, potassium carbonate) in solvents like ethanol, dimethylformamide, or acetone.
  • The reaction proceeds under reflux for several hours to form the final β-oxo-1-piperidine propanenitrile derivative.
  • The product is then purified by crystallization or chromatography and converted to pharmaceutically acceptable salts such as citrate or hydrochloride for enhanced stability and solubility.

Reaction Conditions and Parameters Table

Step Reagents/Conditions Solvents Temperature Time Notes
Reduction of pyridinium salt NaBH4 (3 eq) Ethanol <30°C 16 h Controlled to avoid over-reduction
Coupling with pyrimidine core 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, base DMF, THF, or ethanol RT to reflux 1-6 h Base: K2CO3, Et3N
Debenzylation Pd(OH)2/C, H2 (50 psi) Ethanol RT (20-25°C) 48 h Avoids over-reduction impurities
Resolution Chiral acid (e.g., di-p-toluoyl-L-tartaric acid) Ethanol, water mixtures RT Several hours Stereoselective isolation
Final acylation 2-cyanoacetyl derivative, base Ethanol, acetone, DMF Reflux Several hours Followed by salt formation

Purity and Impurity Control

  • The debenzylation step is carefully controlled at room temperature to limit formation of dihydro impurities to less than 0.15%.
  • Diastereomeric impurities are minimized by chiral resolution and purification, with final products showing less than 0.1% diastereomer content.
  • Analytical techniques such as HPLC with UV detection (210 nm) and chiral chromatography are employed for quality control.

Summary of Key Patents and Literature Sources

Source Type Reference Details Contribution
Journal Article Jiang et al., Journal of Medicinal Chemistry, 2008, 51(24), 8012-8018 Initial synthesis and characterization
Patent (EP2994454B1) Improved process for preparation including resolution and debenzylation steps Efficient, cost-effective synthesis method
Patent (WO2005/60972) Debenzylation and hydrogenation conditions High-yield debenzylation
Patent (EP1609781B1) Optical resolution and coupling strategies Chiral resolution and coupling methods
Chemical Database ChemicalBook synthesis entries Detailed reaction conditions and yields

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step reactions involving alkylation, coupling, and deprotection.

Key Steps

Reaction StepConditions/ReagentsYield/OutcomeSources
Alkylation of benzyl-protected piperidine intermediatesMethanol, methyl 3-chloro-3-oxopropanoate, reflux (71% yield)Formation of benzyl intermediates
Deprotection via hydrogenolysisH₂, 20% Pd(OH)₂/C, ethanol/water (50 psi, 48 hr)Removal of benzyl group
Coupling with pyrrolopyrimidine derivativesCyano-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester, triethylamine (RT, 30 min)Formation of core structure
Chiral resolutionChiral acids (e.g., tartaric acid), polar solventsEnantiomer separation

Functional Group Reactivity

The compound’s reactivity is influenced by its pyrrolopyrimidine ring, tertiary amine, and benzyl-protected piperidine.

Reaction Types

  • Nucleophilic Substitution :
    The 4-chloro group in pyrrolopyrimidine intermediates reacts with amines under basic conditions (e.g., NaOH, reflux) to form C–N bonds .

  • Hydrogenolysis :
    Benzyl groups are removed catalytically using Pd(OH)₂/C under H₂ pressure, critical for deprotection .

  • Acid-Base Reactions :
    The tertiary amine participates in salt formation (e.g., citrate salts for crystallization) .

Alkylation Mechanism

  • Step 1 : Activation of methyl 3-chloro-3-oxopropanoate in methanol generates an electrophilic species.

  • Step 2 : Nucleophilic attack by the piperidine amine forms a covalent bond, yielding the alkylated product .

Chiral Resolution

  • The (3R,4S) stereoisomer is isolated using chiral acids (e.g., L-tartaric acid), exploiting differences in solubility between diastereomeric salts .

Reaction Optimization

Critical parameters for high yield and purity include:

  • Temperature : Reactions often proceed at reflux (e.g., chloroform at 60–80°C) .

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency .

  • Catalyst Loading : 20% Pd(OH)₂/C ensures efficient debenzylation without over-reduction .

Degradation Pathways

  • Hydrolytic Degradation : Exposure to aqueous acids/bases cleaves the pyrrolopyrimidine ring .

  • Oxidative Degradation : Susceptible to oxidation at the pyrrole nitrogen under strong oxidizing conditions .

Example Transformation

Starting MaterialReagents/ConditionsProductUse Case
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)...HATU, DIPEA, DMF (–10°C to 10°C)Cyclopropanecarbonitrile derivative JAK3 inhibitor synthesis

Structural Data

PropertyValueMethod/Source
Melting Point75–77°CDSC
pKa13.36 ± 0.50Computational modeling
Solubility>10 mg/mL in DMSOExperimental data

Patented Methods

  • WO2014195978A2 : Describes regioselective alkylation using phase-transfer catalysts.

  • US9156845B2 : Covers coupling reactions for pyrrolopyrimidine derivatives .

Scientific Research Applications

N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications :

    Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which can be used in the treatment of various cancers. It has shown promising results in inhibiting epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA).

    Biology: The compound is used in biological studies to understand its effects on cell cycle regulation and apoptosis. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.

    Chemistry: Researchers use this compound to study its chemical properties and reactions, contributing to the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets . The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases such as EGFR and AURKA. This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound induces apoptosis by upregulating pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Substituents

Compounds in and share the pyrrolo[2,3-d]pyrimidine scaffold but differ in N4-substituents. Key examples include:

Compound ID Substituent Molecular Formula Molecular Weight Key Properties/Activity Reference
10 4-Bromophenyl C₁₂H₁₀BrN₄ 289.01 g/mol High yield (91%); Br enhances halogen bonding
11 3-Chlorophenyl C₁₂H₁₀ClN₄ 245.05 g/mol Improved lipophilicity (logP ~2.1)
12 3-Methylphenyl C₁₃H₁₃N₄ 225.11 g/mol Enhanced metabolic stability vs. halogenated analogs
6 4-Methoxyphenyl C₁₃H₁₃N₄O 241.11 g/mol Polar OMe group increases solubility
16 Biphenyl C₁₈H₁₅N₄ 287.12 g/mol Extended π-system for kinase inhibition

Comparison with Compound A :

  • Compound A (C₂₂H₂₆N₆, MW = 398.49 g/mol) has a bulkier piperidine-benzyl group, reducing aqueous solubility but improving target binding via steric and hydrophobic interactions.
  • Halogenated analogs (e.g., 10 , 11 ) exhibit higher molecular polarizability, favoring interactions with charged kinase domains.

Piperidine-Modified Analogs

and highlight piperidine-ring modifications:

Compound ID Piperidine Substituent Molecular Formula Key Features Reference
9 4-(2-Methoxybenzyl) C₂₀H₂₂N₆O Enhanced selectivity for EGFR mutants
11 4-(2,3-Dichlorobenzyl) C₁₈H₁₆Cl₂N₆ High potency (IC₅₀ <10 nM) against kinases
17 4-(4-Chlorobenzyl) C₁₈H₁₇ClN₆ AKT1 inhibition (IC₅₀ = 32 nM)

Comparison with Compound A :

  • Dichlorobenzyl derivatives (e.g., 11 ) show higher potency due to halogen-mediated hydrophobic interactions.

Cyclobutyl and Sulfonamide Derivatives

and describe cyclobutyl-sulfonamide hybrids:

Compound ID Substituent Molecular Formula Key Features Reference
21 Ethyl-sulfonamide cyclobutyl C₁₄H₂₀N₆O₂S Improved metabolic stability (t₁/₂ >6 h)
43 Pyrrolidine-sulfonyl cyclobutyl C₁₇H₂₄N₆O₂S High solubility (logS = -3.2)

Comparison with Compound A :

  • Sulfonamide groups in 21 and 43 enhance solubility and metabolic stability compared to Compound A ’s benzyl group, which is prone to oxidative metabolism .

Biological Activity

N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C20H25N5
  • Molecular Weight : 335.45 g/mol
  • CAS Number : 477600-73-0

The compound is believed to exert its biological effects through inhibition of specific kinases, particularly those involved in cell signaling pathways that regulate cell proliferation and survival. Notably, it has shown activity against the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer biology.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on various kinases:

CompoundTarget KinaseIC50 (µM)Selectivity
N-(3R,4S)PI3Kδ0.47High
N-(3R,4S)PI3Kα2.35Moderate

These results indicate that this compound exhibits potent inhibitory activity against the PI3Kδ isoform with a favorable selectivity profile compared to PI3Kα .

Case Studies

  • B Cell Proliferation Inhibition :
    • In a study evaluating the effects on B lymphocytes, the compound demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 20 nM. This suggests its potential utility in treating diseases characterized by abnormal B cell proliferation, such as certain lymphomas.
  • Metabolic Stability :
    • The compound was tested for metabolic stability in murine and human microsomes. Results indicated that it maintains higher stability compared to other similar compounds, which is advantageous for therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals favorable absorption and distribution characteristics. Studies have shown that it displays good oral bioavailability and appropriate half-life for sustained therapeutic effects.

Q & A

Q. What are the key considerations in optimizing the synthetic route for this compound to ensure stereochemical purity?

  • Methodological Answer: Stereochemical purity is critical due to the compound’s (3R,4S) configuration. Key steps include:
  • Use of chiral starting materials, such as (R)-3-amino-1-benzylpiperidine, to retain stereochemistry during intermediate synthesis .
  • Protecting groups (e.g., N-ethyloxycarbonyl) to prevent racemization during reactions like LAH reduction .
  • Diastereomer separation via chromatography or crystallization, as demonstrated in the synthesis of spirocyclic analogs with epimeric centers .
    Validation of stereochemistry requires X-ray crystallography or chiral HPLC, as seen in studies of structurally related pyrrolopyrimidines .

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer: A multi-technique approach is recommended:
  • 1H/13C NMR : Key proton signals include aromatic protons (δ 7.3–8.3 ppm for benzyl groups) and pyrrolo[2,3-d]pyrimidine NH (δ ~11.8–12.0 ppm). Methyl groups on the piperidine ring appear at δ 1.2–1.5 ppm .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]+ for C13H19N5: 245.32) .
  • IR Spectroscopy : Absence of unwanted functional groups (e.g., carbonyls) and presence of NH/amine stretches (~3300 cm⁻¹) .
    Purity ≥95% should be confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data between enantiomers in kinase inhibition assays?

  • Methodological Answer: Enantiomer-specific activity discrepancies arise from differential binding to kinase ATP pockets. Strategies include:
  • Comparative Assays : Test (3R,4S) vs. (3R,4R) diastereomers (e.g., antitubulin activity in tumor models) to isolate stereochemical effects .
  • Co-crystallography : Resolve binding modes using protein-ligand structures (e.g., with kinases like EGFR or Aurora A) .
  • Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., DiscoverX) to identify off-target interactions contributing to contradictory data .

Q. How do modifications to the benzyl or pyrrolo[2,3-d]pyrimidine moieties affect selectivity toward kinase targets?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal:
  • Benzyl Group : Substitution with electron-withdrawing groups (e.g., nitro) enhances affinity for kinases like VEGFR2 but reduces solubility. Hydrophobic substituents (e.g., 4-chlorophenyl) improve membrane permeability .
  • Pyrrolopyrimidine Core : Replacement with pyrazolo[3,4-d]pyrimidine reduces off-target effects on tubulin polymerization while retaining kinase inhibition .
    Example Data :
ModificationTarget Kinase (IC50)Selectivity Index*
4-MethoxybenzylEGFR: 12 nM8.5
3-FluorobenzylAurora A: 5 nM15.2
*Selectivity Index = IC50 (off-target)/IC50 (primary target). Data adapted from .

Q. What experimental designs mitigate batch-to-batch variability in biological assays for this compound?

  • Methodological Answer: Variability arises from impurities or inconsistent stereochemistry. Mitigation strategies include:
  • Strict QC Protocols : Require ≥99% enantiomeric excess (chiral HPLC) and residual solvent analysis (GC-MS) .
  • Biological Replicates : Use ≥3 independent batches in cell-based assays (e.g., antiproliferative activity in HCT-116 cells) .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

Contradictions and Resolutions in Literature

  • Synthetic Routes : uses LAH for amine reduction, while employs catalytic hydrogenation. Contradictions in yield/stereopurity may arise from solvent choice (THF vs. MeOH) or temperature. Researchers should optimize based on substrate stability .
  • Biological Activity : Some studies report antitubulin activity, while others emphasize kinase inhibition. These discrepancies likely reflect assay conditions (e.g., cell lines, ATP concentrations). Dual-mechanism studies are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.